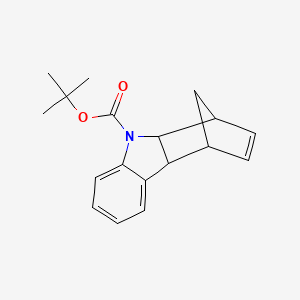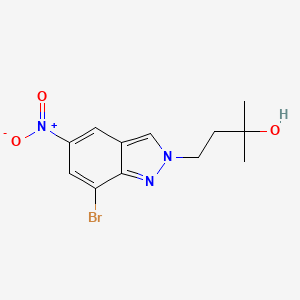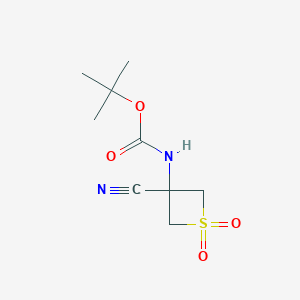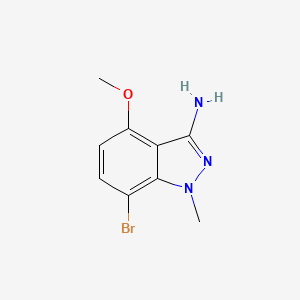
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine typically involves the following steps:
Bromination: The starting material, 4-methoxy-1-methyl-1H-indazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 7-hydroxy-4-methoxy-1-methyl-1H-indazol-3-amine.
Reduction: this compound with a reduced nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
7-bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar structure but with a chlorine atom instead of a methoxy group.
4-methoxy-1-methyl-1H-indazol-3-amine: Lacks the bromine substitution.
7-bromo-1-methyl-1H-indazol-3-amine: Lacks the methoxy substitution.
Uniqueness
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
7-bromo-4-methoxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-13-8-5(10)3-4-6(14-2)7(8)9(11)12-13/h3-4H,1-2H3,(H2,11,12) |
InChI 键 |
UTUIKRZNWPAJQC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


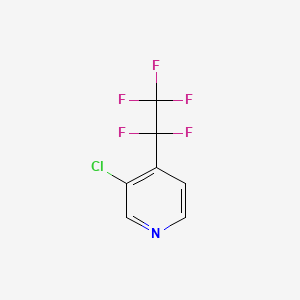

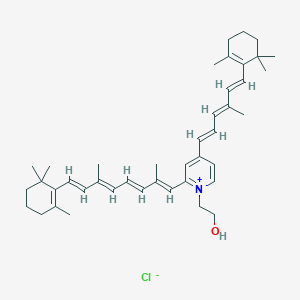
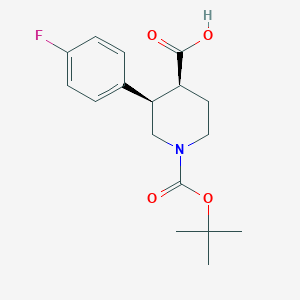
![Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B15200339.png)
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
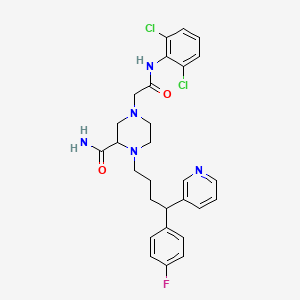

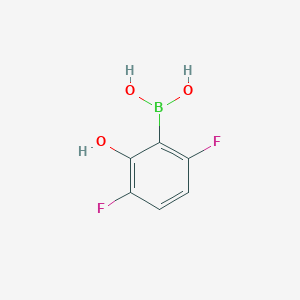
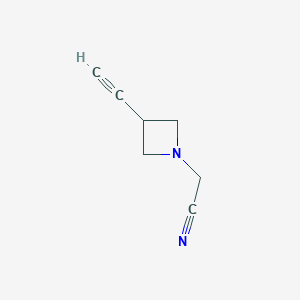
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
